molecular formula C9H13NO2 B1347078 Cyclohexyl cyanoacetate CAS No. 52688-11-6

Cyclohexyl cyanoacetate

Cat. No.: B1347078
CAS No.: 52688-11-6
M. Wt: 167.2 g/mol
InChI Key: YESQLMJPTKPRSK-UHFFFAOYSA-N
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Description

Cyclohexyl cyanoacetate (CAS 52688-11-6) is an organic ester with the molecular formula C₉H₁₃NO₂ and a molecular weight of 167.21 g/mol . It is characterized by a cyclohexyl group bonded to a cyanoacetate moiety, making it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. The compound has a purity of 99% and exhibits a boiling point of 285°C and a density of 1.06 g/cm³ . Its structure combines the steric bulk of the cyclohexyl group with the electron-withdrawing cyano group, enhancing its reactivity in nucleophilic substitution and condensation reactions .

Properties

IUPAC Name

cyclohexyl 2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H13NO2/c10-7-6-9(11)12-8-4-2-1-3-5-8/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YESQLMJPTKPRSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30200657
Record name Cyclohexyl cyanoacetate
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Molecular Weight

167.20 g/mol
Source PubChem
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CAS No.

52688-11-6
Record name Cyclohexyl 2-cyanoacetate
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Record name Cyclohexyl cyanoacetate
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Record name Cyclohexyl cyanoacetate
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl cyanoacetate can be synthesized through the reaction of cyclohexanone with cyanoacetic acid ester in the presence of a base catalyst. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl cyanoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cyclohexyl cyanoacetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as an intermediate in the synthesis of biologically active molecules.

    Medicine: this compound derivatives are explored for their potential therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of cyclohexyl cyanoacetate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound can participate in nucleophilic addition, substitution, and cyclization reactions, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclohexyl cyanoacetate belongs to a broader family of cyanoacetate esters and cyclohexyl-containing esters. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications
This compound 52688-11-6 C₉H₁₃NO₂ 167.21 285 1.06 Organic synthesis, pharmaceuticals
Ethyl cyano(cyclohexyl)acetate 3213-50-1 C₁₁H₁₇NO₂ 195.26 Not reported Not reported Intermediate in fine chemical synthesis
Ethyl cyanoacetate 105-56-6 C₅H₇NO₂ 113.11 208–210 1.06 Pharmaceuticals, dyes, fragrances
Butyl cyanoacetate 5459-58-5 C₇H₁₁NO₂ 141.17 240–245 1.01 Polymerization agent, agrochemicals
Cyclohexyl acetate 622-45-7 C₈H₁₄O₂ 142.20 201 0.964 Solvent, flavoring agent
Cyclohexyl acetoacetate 6947-02-0 C₁₀H₁₆O₃ 184.23 Not reported Not reported Perfumery, resin plasticizer

Key Structural and Functional Differences

Cyano Group Presence: this compound and ethyl cyanoacetate contain a cyano (-CN) group, which enhances their electrophilicity compared to non-cyano analogs like cyclohexyl acetate. This group facilitates Knoevenagel condensations and Michael additions .

Steric Effects: The cyclohexyl group in this compound introduces steric hindrance, reducing reaction rates compared to smaller esters (e.g., ethyl cyanoacetate) but improving selectivity in asymmetric syntheses .

Solubility and Volatility: this compound’s higher molecular weight and cyclohexyl group result in lower water solubility (1.5 g/100 mL for cyclohexyl acetate ) compared to ethyl cyanoacetate, which is more polar and volatile .

Biological Activity

Cyclohexyl cyanoacetate, with the chemical formula C9H13NO2, is an organic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing on diverse research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its cyclohexyl group attached to a cyanoacetate moiety. The presence of the cyano group (–C≡N) confers unique reactivity, allowing it to participate in various chemical reactions, which can lead to the synthesis of biologically active compounds. Its molecular weight is approximately 167.205 g/mol.

Target Interactions

This compound interacts with various biological targets through its reactive functional groups. The compound has been shown to influence several cellular processes, including:

  • Enzyme Modulation : It can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways and gene expression.
  • Cell Signaling : The compound may alter cell signaling pathways, leading to changes in cellular responses and functions.

Biochemical Pathways

Research indicates that this compound is involved in the synthesis of polyfunctional heterocyclic compounds, which are significant in medicinal chemistry due to their diverse biological activities. For instance, it serves as a precursor for compounds that exhibit antimicrobial and anti-inflammatory properties.

Synthesis and Evaluation

Recent studies have explored the synthesis of this compound derivatives aimed at enhancing biological activity. For example, modifications to the structure have led to compounds with improved efficacy against specific targets such as cancer cells or microbial pathogens.

  • Antitumor Activity : In related research on cyclohexyl derivatives of camptothecin, compounds demonstrated significant antitumor activity through inhibition of topoisomerase I, an important target in cancer therapy .
  • Antimicrobial Studies : Research on similar compounds has indicated minimum inhibitory concentrations (MICs) that suggest potential effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other cyanoacetates is useful:

CompoundStructure TypeNotable Activity
Ethyl CyanoacetateLinearAntimicrobial
Methyl CyanoacetateLinearAnti-inflammatory
Benzyl CyanoacetateAromaticAntitumor activity
This compoundCyclicPotential enzyme modulation

This compound's cyclic structure imparts distinct steric and electronic properties compared to its linear counterparts, potentially influencing its reactivity and biological interactions.

Q & A

Q. What are the key considerations for synthesizing cyclohexyl cyanoacetate with high purity and yield?

Methodological guidance:

  • Catalyst optimization : Orthogonal experiments (e.g., varying catalyst concentration, molar ratios, temperature, and reaction time) are critical. For similar cyanoacetate esters, catalyst amounts (e.g., 1.5% concentration) and molar ratios (e.g., 1:3.5 for acid:alcohol) significantly influence esterification rates .
  • Reaction monitoring : Use gas chromatography (GC) to track product formation and purity, as demonstrated in ethyl cyanoacetate synthesis .
  • Purification : Fractional distillation or recrystallization is recommended, with characterization via NMR, IR, and elemental analysis to confirm identity and purity .

Q. How can researchers ensure the stability of this compound under experimental conditions?

Methodological guidance:

  • Storage : Store in airtight containers at low temperatures (4°C) to prevent hydrolysis or oxidation. Avoid exposure to moisture and light .
  • Stability assays : Conduct accelerated degradation studies (e.g., varying pH, temperature) with HPLC or GC-MS to identify decomposition pathways .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological guidance:

  • Spectroscopy : Use 1^1H/13^{13}C NMR to confirm ester and cyano group positions. IR spectroscopy can validate functional groups (e.g., C≡N stretch at ~2250 cm1^{-1}) .
  • Chromatography : GC or HPLC with UV detection ensures purity (>99%) and quantifies trace impurities .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclohexyl group influence the reactivity of this compound in nucleophilic reactions?

Methodological guidance:

  • Comparative studies : Synthesize analogs (e.g., methyl or ethyl cyanoacetate) and compare reaction rates in Knoevenagel condensations or Michael additions .
  • Computational modeling : Use density functional theory (DFT) to calculate electron density maps and steric hindrance effects of the cyclohexyl moiety .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound-based reactions?

Methodological guidance:

  • Meta-analysis : Systematically review literature to identify variables (e.g., solvent polarity, catalyst type) causing discrepancies. Replicate experiments under standardized conditions .
  • Kinetic profiling : Conduct time-resolved studies to isolate rate-determining steps and identify catalyst deactivation pathways .

Q. How can this compound be utilized in enantioselective synthesis, and what chiral catalysts are most effective?

Methodological guidance:

  • Catalyst screening : Test chiral organocatalysts (e.g., proline derivatives) or metal complexes (e.g., BINOL-Zn) in asymmetric aldol reactions. Monitor enantiomeric excess (ee) via chiral HPLC .
  • Mechanistic studies : Use isotopic labeling (13^{13}C, 2^{2}H) to trace stereochemical outcomes and validate transition states .

Q. What are the challenges in detecting trace degradation products of this compound, and how can they be mitigated?

Methodological guidance:

  • High-resolution mass spectrometry (HRMS) : Identify low-abundance degradation products (e.g., cyclohexanol or cyanoacetic acid) with LC-HRMS .
  • Sample preparation : Employ solid-phase extraction (SPE) or derivatization (e.g., silylation) to enhance detection limits .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological guidance:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
  • Emergency procedures : For spills, absorb with inert materials (e.g., sand) and dispose as hazardous waste. In case of skin contact, rinse with water for 15 minutes .

Data Reproducibility and Reporting

Q. How should researchers document experimental procedures for this compound to ensure reproducibility?

Methodological guidance:

  • Detailed protocols : Specify catalyst sources, solvent grades, and equipment calibration data. Include raw chromatograms and spectral data in supplementary materials .
  • Data repositories : Deposit datasets in open-access platforms (e.g., Zenodo) with digital object identifiers (DOIs) for transparency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyclohexyl cyanoacetate
Reactant of Route 2
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Cyclohexyl cyanoacetate

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